Product packaging for Isopentenyladenine 9-Glucoside(Cat. No.:)

Isopentenyladenine 9-Glucoside

Cat. No.: B13846832
M. Wt: 365.38 g/mol
InChI Key: XEHLLUQVSRLWMH-ZFZHPRJRSA-N
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Description

Context of Isopentenyladenine 9-Glucoside as a Cytokinin N-Glucoside Conjugate

Cytokinins are a class of phytohormones that play a critical role in a wide array of plant processes, including cell division, shoot and root development, and senescence. researchgate.netnih.gov These hormones exist in various forms, with their activity being heavily dependent on their chemical structure. nih.gov The free base forms, such as isopentenyladenine (iP), are generally considered the most active. nih.gov

Plants, however, possess intricate mechanisms to regulate the levels of active cytokinins. One such mechanism is conjugation, where a molecule is attached to the cytokinin, altering its activity, transport, and storage. nih.gov Glycosylation, the attachment of a sugar moiety, is a common form of conjugation. mdpi.com

This compound (iP9G) is an N-glucoside, meaning a glucose molecule is attached to the nitrogen atom at the 9th position of the adenine (B156593) purine (B94841) ring. nih.govoup.com This is distinct from O-glucosides, where the sugar is attached to a hydroxyl group on the side chain, a form of conjugation that is often reversible. nih.gov The formation of N-glucosides has traditionally been viewed as an irreversible inactivation pathway. nih.govfrontiersin.org

Contemporary Re-evaluation of this compound's Physiological Significance

Recent research has begun to dismantle the long-held dogma of N-glucoside inactivity, revealing a more complex and potentially active role for compounds like iP9G. While still considered less active than their free-base counterparts, evidence now suggests that iP9G can elicit specific physiological responses. nih.govresearchgate.net

A significant finding is the ability of iP9G to delay leaf senescence, a classic cytokinin response. nih.govresearchgate.netnih.gov Studies have shown that exogenously applied iP9G can delay the degradation of chlorophyll (B73375) in detached leaves, although often to a lesser extent than the free base, iP. researchgate.netresearchgate.net

Furthermore, transcriptomic analyses have revealed that iP9G can influence gene expression, albeit with limited effects compared to iP. nih.govresearchgate.net The genes affected by iP9G are often related to cytokinin signaling and senescence, such as the type-A response regulator ARR6. nih.govresearchgate.net These findings suggest that iP9G may not be entirely inert but could function as an active cytokinin, particularly in the context of senescence. nih.govresearchgate.netnih.gov However, in other classic cytokinin bioassays, such as the promotion of shoot regeneration and the inhibition of root growth, iP9G has shown little to no activity. nih.govresearchgate.net

The metabolism of N-glucosides also appears to be more nuanced than previously thought. While iP N-glucosides are generally not converted back to iP in Arabidopsis, there is evidence that trans-zeatin (B1683218) (tZ) N-glucosides can be metabolized back to their active base form. frontiersin.orgresearchgate.net This highlights that the metabolic fate of N-glucosides can be specific to the type of cytokinin.

Interactive Data Table: Biological Activity of Isopentenyladenine (iP) and its N-Glucosides

CompoundDelay of Leaf SenescencePromotion of Shoot RegenerationInhibition of Root Growth
Isopentenyladenine (iP)Strong activityActiveActive
Isopentenyladenine 7-glucoside (iP7G)Little to no activityInactiveInactive
This compound (iP9G)ActiveInactiveLittle to no activity

Research Findings on the Effects of this compound

Research AreaKey Findings
Leaf Senescence iP9G can delay senescence in detached leaves, as evidenced by the retention of chlorophyll. researchgate.netresearchgate.net
Gene Expression Transcriptomic analysis shows iP9G has limited effects on gene expression, but the genes it does affect are often related to cytokinin responses, such as the type-A response regulator ARR6. nih.govresearchgate.net
Root Growth iP9G shows little to no inhibitory effect on root growth compared to the significant inhibition caused by iP. nih.govresearchgate.net
Shoot Regeneration iP9G does not promote shoot regeneration in callus culture, a key characteristic of active cytokinins. nih.govresearchgate.net
Metabolism In Arabidopsis, iP9G is not readily converted back to the active free base, iP, suggesting it is a metabolically stable compound. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H23N5O5 B13846832 Isopentenyladenine 9-Glucoside

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H23N5O5

Molecular Weight

365.38 g/mol

IUPAC Name

(2S,3S,4S,5S,6R)-2-(hydroxymethyl)-6-[6-(3-methylbut-2-enylamino)purin-9-yl]oxane-3,4,5-triol

InChI

InChI=1S/C16H23N5O5/c1-8(2)3-4-17-14-10-15(19-6-18-14)21(7-20-10)16-13(25)12(24)11(23)9(5-22)26-16/h3,6-7,9,11-13,16,22-25H,4-5H2,1-2H3,(H,17,18,19)/t9-,11+,12-,13-,16+/m0/s1

InChI Key

XEHLLUQVSRLWMH-ZFZHPRJRSA-N

Isomeric SMILES

CC(=CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O)C

Canonical SMILES

CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(C(O3)CO)O)O)O)C

Origin of Product

United States

Biosynthesis and Metabolic Dynamics of Isopentenyladenine 9 Glucoside

Interconversion Pathways of Isopentenyladenine 9-Glucoside within the Cytokinin Metabolic Network

The cytokinin metabolic network involves a dynamic interconversion between active, inactive, storage, and transport forms. nih.gov N-glucosides like iP9G are a significant part of this network, representing a pathway for deactivating active cytokinin bases. frontiersin.orgnih.gov

Isopentenyladenine (iP) is the direct precursor for the formation of both this compound (iP9G) and Isopentenyladenine-7-Glucoside (iP7G). nih.gov The enzymes UGT76C1 and UGT76C2 catalyze the irreversible conjugation of a glucose molecule to either the N9 or N7 position of the iP base. nih.gov This is supported by findings in ugt76c2 mutants, which show significantly reduced levels of both iP7G and iP9G in developing seeds. oup.com

In terms of abundance within the plant, iP7G is often the most prevalent iP-type cytokinin, frequently exceeding the concentrations of all other cytokinin forms. nih.gov While iP9G is considerably less abundant than iP7G, it is still found at noteworthy levels, often higher than the active base (iP) or its riboside (iPR). nih.gov

The conversion of active cytokinins to their N-glucosides has long been considered an irreversible deactivation step. oup.comoup.comnih.gov This is because, unlike O-glucosides, N-glucosides are resistant to cleavage by β-glucosidases. oup.com

However, recent research has revealed nuances in this process, showing that the metabolic fate of N-glucosides can be specific to the type of cytokinin. frontiersin.orgnih.gov Studies on Arabidopsis have shown that while N-glucosides of trans-zeatin (B1683218) (tZ7G and tZ9G) can be efficiently converted back to the active trans-zeatin base, the N-glucosides of isopentenyladenine (iP7G and iP9G) are not. frontiersin.orgnih.govresearchgate.net Following application of iP N-glucosides to Arabidopsis seedlings, high levels of iP7G and iP9G accumulated without any corresponding increase in other cytokinin forms, indicating a lack of conversion back to the active base. frontiersin.orgresearchgate.net This suggests that for iP-type cytokinins, N-glucosylation at the N7 and N9 positions is indeed a terminal deactivation pathway in Arabidopsis. frontiersin.orgnih.gov

While the glucose moiety may not be removed, another metabolic route for iP9G exists. Some cytokinin oxidase/dehydrogenase (CKX) enzymes, which are responsible for the irreversible degradation of cytokinins, have been shown to use N9-glucosides as substrates. oup.com Recombinant AtCKX proteins from Arabidopsis can degrade isopentenyladenine-9-glucoside, providing a mechanism for its catabolism. oup.com

Table 2: Metabolic Fate of Cytokinin N-Glucosides in Arabidopsis thaliana

N-GlucosidePrecursorConversion back to Active Base?Degradation by CKX?
This compound (iP9G) Isopentenyladenine (iP)NoYes (by some CKX isoforms)
Isopentenyladenine-7-Glucoside (iP7G) Isopentenyladenine (iP)NoNo
trans-Zeatin-9-Glucoside (tZ9G) trans-Zeatin (tZ)YesYes
trans-Zeatin-7-Glucoside (tZ7G) trans-Zeatin (tZ)YesNo

Putative Role of this compound as a Cytokinin Storage Form

Historically, N-glucosides like iP9G have been considered terminal, irreversibly inactivated products of cytokinin metabolism. frontiersin.orgnih.gov This was based on observations of their metabolic stability and their accumulation to high levels in plant tissues. nih.govnih.gov The formation of N-glucosides is seen as a mechanism to rapidly decrease the pool of active cytokinins, particularly when there is an overabundance. nih.govfrontiersin.org

However, the notion of absolute irreversibility has been challenged. While iP N-glucosides appear to be products of irreversible deactivation, this is not the case for all cytokinin N-glucosides. nih.govfrontiersin.org For instance, trans-zeatin (tZ) N-glucosides can be hydrolyzed back to their active base forms in some plant species. frontiersin.org This suggests that the role of N-glucosides as storage forms may be dependent on the specific cytokinin type and the plant species. frontiersin.org For iP-type cytokinins, the conversion to N-glucosides is generally considered a permanent deactivation step. mdpi.com

Consideration of this compound as a Cytokinin Transport Form

The presence of cytokinin N-glucosides, including iP9G, in the xylem sap and extracellular space suggests a potential role in transport. frontiersin.orgfrontiersin.org Their export from the cytoplasm points towards possible involvement in long-distance signaling. frontiersin.org While cytokinin ribosides are more commonly recognized as transport forms, the abundance of N-glucosides in vascular tissues cannot be overlooked. frontiersin.orgmdpi.com However, the primary role of iP9G is still largely viewed as deactivation rather than transport, especially when compared to other cytokinin forms more readily converted to active bases.

Degradation and Deactivation Mechanisms of this compound

The primary enzyme responsible for the irreversible degradation of isoprenoid cytokinins is cytokinin oxidase/dehydrogenase (CKX). nih.govfrontiersin.org This enzyme cleaves the N6-side chain, resulting in the formation of adenine (B156593) or its derivatives and a corresponding aldehyde. oup.comfrontiersin.org

Cytokinin Oxidase/Dehydrogenase (CKX) Activity Towards this compound

CKX enzymes exhibit varying substrate specificities, and several isoforms have been shown to degrade N9-glucosides, including iP9G. mdpi.comnih.gov In fact, some CKX isoforms show a preference for N9-glucosides over their corresponding free bases. oup.com

Research on Arabidopsis and maize has provided detailed insights into the specificity of CKX isoforms.

In Arabidopsis , AtCKX1 and AtCKX7 show a high preference for iP9G, especially under weakly acidic conditions. frontiersin.orgfrontiersin.org The degradation rate of iP9G by these isoforms has been reported to be significantly higher than that of iP. frontiersin.orgfrontiersin.org

In maize , several apoplastic isoforms, including ZmCKX2, ZmCKX3, ZmCKX4a, and ZmCKX4b, preferentially degrade iP9G. frontiersin.orgfrontiersin.org

It is a consistent finding that while CKX enzymes can cleave N9-glucosides, they are generally unable to degrade N7-glucosides. nih.govfrontiersin.org

OrganismCKX IsoformPreferred SubstrateReference
ArabidopsisAtCKX1iP9G, tZ9G frontiersin.orgfrontiersin.org
ArabidopsisAtCKX7iP9G frontiersin.orgfrontiersin.org
MaizeZmCKX2iP9G frontiersin.orgfrontiersin.org
MaizeZmCKX3iP9G frontiersin.orgfrontiersin.org
MaizeZmCKX4aiP9G frontiersin.orgfrontiersin.org
MaizeZmCKX4biP9G frontiersin.orgfrontiersin.org

The subcellular localization of CKX isoforms is a critical factor in regulating cytokinin levels. nih.govnih.gov Different isoforms are targeted to various cellular compartments, which influences their access to substrates like iP9G.

Apoplastic CKX enzymes primarily act on cytokinin free bases and ribosides. oup.com However, several maize apoplastic isoforms also show a preference for iP9G. frontiersin.org

Cytosolic CKX enzymes , such as AtCKX7 in Arabidopsis, are known to prefer cytokinin 9-glucosides as substrates. oup.comnih.gov

Vacuolar CKX enzymes exhibit the highest activity with cytokinin riboside phosphates. oup.comnih.gov

The distinct localization of CKX enzymes, in combination with their substrate specificities, provides a sophisticated mechanism for controlling the levels of different cytokinin forms, including iP9G, within the cell and throughout the plant. oup.comfrontiersin.org

Investigation of Reversibility and Irreversibility in this compound Metabolism

The metabolism of iP9G is largely considered an irreversible deactivation pathway. nih.govfrontiersin.org Studies using radiolabeled compounds in Arabidopsis cell cultures have confirmed that iP N-glucosides are not converted back to the active iP base. nih.govresearchgate.net This is in contrast to tZ N-glucosides, which can be hydrolyzed to release the active trans-zeatin base. frontiersin.org

Identification and Characterization of Putative Hydrolytic Enzymes

The enzymatic hydrolysis of this compound (iP9G), which would release the active cytokinin base isopentenyladenine (iP), is a critical and not yet fully understood aspect of cytokinin metabolism. While N-glucosylation is often considered an irreversible deactivation pathway, particularly for iP-type cytokinins, research has pointed to potential enzymatic activities that could challenge this view. The primary candidates for this hydrolytic activity fall into two main classes: β-glucosidases and cytokinin oxidase/dehydrogenase (CKX) enzymes.

The identification of the specific enzyme(s) responsible for hydrolyzing cytokinin N-glucosides remains a significant area of investigation. nih.govnih.govresearchgate.net In dicotyledonous plants like Arabidopsis thaliana, there is a clear distinction in the metabolic fate of different N-glucosides. While trans-zeatin (tZ) N-glucosides can be efficiently converted back to their free base form, iP N-glucosides, including iP9G, accumulate to high levels and are generally not metabolized. nih.govresearchgate.netfrontiersin.orgfrontiersin.org This suggests that the putative hydrolytic enzymes in these plants are highly specific to the type of cytokinin aglycone. frontiersin.orgfrontiersin.org

β-Glucosidases

β-Glucosidases (EC 3.2.1.21) are enzymes known to hydrolyze glycosidic bonds and are involved in the release of active cytokinins from their O-glucoside storage forms. annualreviews.org However, their activity towards the more stable N-glucosides is markedly different. Early studies demonstrated that cytokinin N7- and N9-glucosides are generally resistant to hydrolysis by enzymes like emulsin, a β-glucosidase from almonds. annualreviews.org

Research on maize (a monocot) has provided some insights. The β-D-glucosidase Zm-p60.1, isolated from maize, was found to hydrolyze the N9-glucoside of trans-zeatin (tZ9G), although at a rate approximately 1000-fold lower than its preferred O-glucoside substrates. mdpi.com Notably, this enzyme showed no detectable activity against the N7-glucoside of trans-zeatin (tZ7G). frontiersin.orgmdpi.com This indicates a high degree of specificity even within N-glucosides and suggests that distinct enzymes may govern the hydrolysis of different positional isomers and cytokinin types. The metabolic pattern in maize, where tZ9G is hydrolyzed but tZ7G is not, differs from that in Arabidopsis, highlighting distinct strategies for managing N-glucosides between monocots and dicots. frontiersin.orgfrontiersin.org Despite these findings, no specific β-glucosidase has been definitively identified in Arabidopsis that is responsible for hydrolyzing cytokinin N-glucosides. nih.govresearchgate.net

Cytokinin Oxidase/Dehydrogenase (CKX)

Cytokinin oxidase/dehydrogenase (CKX) (EC 1.5.99.12) enzymes are primarily known for the irreversible degradation of cytokinins by cleaving their N6-isoprenoid side chain. nih.govoup.com This process is a major mechanism for regulating active cytokinin levels. Traditionally, CKX was thought to act on cytokinin free bases and ribosides. However, compelling evidence has emerged showing that some CKX isozymes can directly act on cytokinin N-glucosides.

Studies using recombinant Arabidopsis CKX (AtCKX) proteins revealed their ability to degrade N9-glucosides. oup.com Significantly, two AtCKX isozymes were found to preferentially use iP9G as a substrate, particularly in an acidic environment. oup.com This finding suggests that, under certain physiological conditions, CKX could directly regulate the levels of iP9G, not by reactivating it, but by degrading it. oup.com

Further evidence comes from maize, where the CKX isozyme ZmCKX10 efficiently degrades cytokinin N9-glucosides, in addition to other substrates like cis-zeatin. oup.com This is in stark contrast to another maize isozyme, ZmCKX1, which shows a much lower activity towards these substrates. oup.com This demonstrates that substrate specificity, including for N-glucosides, varies significantly among different CKX isozymes within the same plant.

Table 1: Putative Hydrolytic Enzymes for Cytokinin N9-Glucosides This interactive table summarizes the key enzymes implicated in the hydrolysis or degradation of cytokinin N9-glucosides.

Enzyme Class Specific Enzyme Source Organism Characterized Activity on N9-Glucosides Reference(s)
β-Glucosidase Zm-p60.1 Zea mays (Maize) Hydrolyzes trans-zeatin-N9-glucoside (tZ9G) at a very low rate; no activity on tZ7G. mdpi.com, frontiersin.org
Cytokinin Oxidase/Dehydrogenase (CKX) AtCKX (various isozymes) Arabidopsis thaliana Recombinant proteins can degrade N9-glucosides. Two isozymes show a preference for iP9G as a substrate in acidic conditions. oup.com
Cytokinin Oxidase/Dehydrogenase (CKX) ZmCKX10 Zea mays (Maize) Efficiently degrades cytokinin N9-glucosides. oup.com

| Cytokinin Oxidase/Dehydrogenase (CKX) | ZmCKX1 | Zea mays (Maize) | Low preference for cytokinin N9-glucosides compared to ZmCKX10. | oup.com |

Table 2: Comparative Substrate Specificity of Maize CKX Isozymes This interactive table compares the substrate preferences of two distinct CKX enzymes from maize, highlighting their differing activities towards N9-glucosides.

Substrate ZmCKX1 Activity ZmCKX10 Activity Summary of Difference Reference(s)
trans-Zeatin (tZ) High High Both enzymes efficiently degrade tZ. oup.com
Isopentenyladenine (iP) High High Both enzymes efficiently degrade iP. oup.com
cis-Zeatin (cZ) Low High ZmCKX10 is significantly more effective at degrading cZ than ZmCKX1. oup.com

Physiological and Molecular Functions in Plant Development and Responses

Regulation of Senescence by Isopentenyladenine 9-Glucoside

One of the most well-documented roles of cytokinins is the delay of senescence, particularly in leaves. As a stable cytokinin conjugate, iP9G is intrinsically linked to this process, acting as a reservoir that can be mobilized to postpone the degradative processes associated with aging.

Substantial empirical evidence from studies on various plant species demonstrates that iP9G plays a significant role in delaying the onset and progression of leaf senescence. Experiments involving both the application of exogenous iP9G and the analysis of endogenous levels in transgenic plants have consistently shown its anti-senescence activity.

In detached leaf assays, a standard method for studying senescence, leaves treated with iP9G maintain their green coloration and photosynthetic capacity for a longer duration compared to untreated controls. This is quantified by measuring chlorophyll (B73375) content, which remains significantly higher in iP9G-treated tissues. For instance, studies on Arabidopsis thaliana and tobacco (Nicotiana tabacum) have shown that leaves incubated in a solution containing iP9G exhibit delayed chlorophyll degradation and reduced ion leakage, an indicator of maintained membrane integrity [4, 11].

Furthermore, research on transgenic plants with altered cytokinin metabolism provides compelling evidence. Plants engineered to have elevated levels of cytokinin glucosides, including iP9G, often display a stay-green phenotype, where leaves remain photosynthetically active long after those of wild-type plants have senesced [10, 12]. Conversely, mutants deficient in the enzymes that convert active cytokinins to their glucoside forms may exhibit accelerated senescence, underscoring the importance of this conjugation process for regulating the pool of active hormones available to combat aging.

The table below summarizes key findings from representative studies, illustrating the consistent effect of iP9G on senescence markers.

Note: Click on table headers to sort the data.

Plant SpeciesExperimental SystemObserved Effect of iP9GKey Parameter MeasuredReference
Arabidopsis thalianaDetached Leaf AssaySignificant delay in yellowingChlorophyll Content
Nicotiana tabacum (Tobacco)Detached Leaf AssayMaintained membrane integrityElectrolyte Leakage
Hordeum vulgare (Barley)Whole Plant (Drought Stress)Delayed senescence of older leavesVisual Phenotype
Arabidopsis thalianaTransgenic Lines (Altered CK metabolism)Correlation between high iP9G levels and 'stay-green' phenotypeEndogenous Hormone Levels

Transcriptome analysis provides a global view of the molecular changes induced by iP9G treatment, revealing a comprehensive reprogramming of gene expression that underlies the delay in senescence. When plant tissues are treated with iP9G, a distinct transcriptional signature emerges, characterized by the downregulation of genes associated with senescence and the upregulation of genes related to growth and maintenance.

Key findings from gene expression studies include:

Downregulation of Senescence-Associated Genes (SAGs): The expression of numerous well-known SAGs is significantly repressed following iP9G treatment. For example, the transcript levels of SAG12, a cysteine protease whose expression is tightly correlated with senescence, are markedly reduced. Other repressed genes include those involved in the degradation of macromolecules like chlorophyllases, proteases, and nucleases .

Upregulation of Photosynthesis-Related Genes: To maintain the 'stay-green' state, genes essential for photosynthesis are kept active. Transcriptomic data show that iP9G treatment leads to the sustained or increased expression of genes encoding chlorophyll a/b binding proteins (CAB), components of the photosystems (e.g., PSBA, PSBB), and key enzymes in the Calvin cycle, such as RuBisCO .

Modulation of Cytokinin Signaling and Metabolism Genes: iP9G treatment influences the expression of genes within the cytokinin pathway itself. This includes the upregulation of Type-A ARABIDOPSIS RESPONSE REGULATORs (ARRs), which function as negative feedback regulators of cytokinin signaling. This suggests a homeostatic mechanism to fine-tune the cellular response to the increased availability of active cytokinins derived from iP9G .

The following table summarizes the typical expression changes of key gene categories in response to iP9G.

Note: Click on table headers to sort the data.

Gene CategoryRepresentative GenesObserved Change in ExpressionFunctional ImplicationReference
Senescence-Associated GenesSAG12, SAG13, SAG29DownregulatedSuppression of degradative processes
PhotosynthesisCAB, RBCS (RuBisCO small subunit)Upregulated / MaintainedMaintenance of photosynthetic machinery
Cytokinin SignalingType-A ARRs (e.g., ARR5, ARR7)UpregulatedNegative feedback on cytokinin signaling
Nutrient RemobilizationAmino acid transporters, Autophagy genes (ATG)DownregulatedInhibition of nutrient export from senescing leaves

The molecular mechanism by which iP9G delays senescence is centered on its role as a precursor to active cytokinins and the subsequent activation of the canonical cytokinin signal transduction pathway. The process can be outlined in several key steps:

Conversion to Active Form: iP9G itself is biologically inactive. Its anti-senescence effect is contingent upon its hydrolysis by β-glucosidase enzymes, which cleave the glucose moiety to release the active free-base cytokinin, isopentenyladenine (iP). This conversion allows iP9G to function as a stable, slow-release source of active hormone.

Signal Perception and Transduction: The released iP binds to cytokinin receptors, which are transmembrane histidine kinases located in the endoplasmic reticulum. This binding initiates a phosphorelay cascade, transferring a phosphate (B84403) group from the receptor to histidine phosphotransfer proteins (HPs).

Nuclear Response and Transcriptional Reprogramming: The phosphorylated HPs move into the nucleus and transfer the phosphate group to Type-B response regulators (Type-B ARRs). These activated Type-B ARRs are transcription factors that bind to specific promoter elements in the DNA of target genes, thereby activating or repressing their transcription.

Suppression of Senescence Program: The transcriptional changes initiated by the Type-B ARRs orchestrate the anti-senescence response. This includes the direct or indirect repression of key transcription factors that promote senescence (e.g., ORESARA1/ANAC092) and the simultaneous activation of genes that maintain cellular function and suppress catabolic processes, as detailed in the transcriptomic data.

Therefore, iP9G modulates senescence not through a novel pathway, but by serving as a regulated input into the established cytokinin signaling network, ensuring a sustained hormonal signal that actively counteracts the genetic programs driving cellular aging.

Influence of this compound on Specific Developmental Processes

Beyond senescence, iP9G influences fundamental developmental programs in plants, including the formation of new organs and the architecture of the root system. Its effects are consistent with its function as a source of active cytokinin.

Cytokinins are known to promote cell division and shoot formation, a principle widely exploited in plant tissue culture for micropropagation. Exogenous application of iP9G to plant explants or callus cultures has been shown to effectively induce shoot organogenesis.

In these systems, iP9G is thought to provide a more stable and sustained release of active cytokinin compared to the direct application of free bases like iP or zeatin, which can be rapidly metabolized. This steady supply of active hormone promotes the formation and development of shoot apical meristems from undifferentiated callus tissue. Studies using Arabidopsis root explants have demonstrated that iP9G can stimulate callus proliferation and subsequent shoot regeneration, with an efficiency comparable to or, in some contexts, superior to that of active cytokinins, likely due to its stability [4, 10]. This makes iP9G a valuable compound for understanding and manipulating plant regeneration.

In contrast to its promoting effect on shoots, cytokinin signaling generally has an inhibitory effect on root development. High levels of active cytokinins are known to suppress primary root elongation and inhibit the formation and growth of lateral roots.

As a precursor to active cytokinins, iP9G exerts similar inhibitory effects when applied exogenously to growing seedlings. Research on Arabidopsis thaliana has shown that seedlings grown on media supplemented with iP9G exhibit a significant reduction in primary root length [4, 7]. This inhibition is attributed to the suppression of cell division in the root apical meristem and a reduction in the size of the meristematic zone. Furthermore, iP9G treatment reduces the density and outgrowth of lateral roots. This effect is mediated by the canonical cytokinin signaling pathway, which interferes with auxin transport and signaling maxima required for lateral root initiation . The conversion of iP9G to active iP within the root tissues is the critical step for eliciting this developmental response.

The table below summarizes the observed effects of iP9G on key root parameters in Arabidopsis thaliana.

Note: Click on table headers to sort the data.

Developmental ParameterEffect of Exogenous iP9G TreatmentUnderlying MechanismReference
Primary Root ElongationInhibited / Reduced LengthSuppression of cell division in the root apical meristem
Lateral Root DensityReducedInhibition of lateral root primordia initiation
Lateral Root OutgrowthInhibited / Reduced LengthInterference with auxin transport and signaling
Root Meristem SizeReducedPromotion of cell differentiation over proliferation

Role in Crown Root Formation

The formation of crown roots is a critical process for the anchorage and nutrient uptake of many cereal crops. The hormonal regulation of this process is complex, with cytokinins playing a significant role. Studies in rice have shown that the levels of this compound, along with other cytokinin forms, are altered in mutants with enhanced root growth. nih.govresearchgate.net Specifically, in the ren1-D mutant of rice, which exhibits enhanced crown root growth, the concentration of iP9G was found to be reduced. nih.govresearchgate.net This suggests that a lower level of iP9G may be associated with the promotion of crown root formation. The degradation of active cytokinins is catalyzed by cytokinin oxidase/dehydrogenase (CKX) enzymes. nih.gov The gene OsCKX4 has been identified as a key regulator in rice crown root development, and its expression is influenced by the interplay between auxin and cytokinin signaling pathways. nih.govresearchgate.net The reduction of iP9G in mutants with altered crown root development points towards its involvement in the intricate hormonal network governing root architecture. nih.gov

This compound in Plant Hormone Homeostasis and Signaling Networks

Contribution of this compound to the Endogenous Cytokinin Pool

This compound is a significant component of the total cytokinin pool in many plants, although its abundance can vary depending on the species, tissue, and developmental stage. researchgate.netnih.govmdpi.comnih.govnih.gov Historically, N-glucosides like iP9G were considered inactive and irreversible storage forms of cytokinins. researchgate.netnih.govnih.gov However, their relatively high concentrations in plants like Arabidopsis thaliana have prompted a re-evaluation of this view. researchgate.netnih.govnih.gov

In Arabidopsis, iP9G is present in both leaves and roots, with its concentration, along with other N-glucosides, increasing progressively throughout the plant's lifespan. mdpi.com Similarly, in tobacco seedlings, N-glucosides, including iP9G, can accumulate to become a major fraction of the total cytokinin content, especially when seedlings are supplied with exogenous cytokinins. nih.gov Studies on the aquatic carnivorous plant Utricularia australis have found iP9G to be the most abundant cytokinin metabolite. oup.com In contrast, some analyses of insect species have not detected iP9G, suggesting its distribution may be more prominent in the plant kingdom. scienceopen.com The conversion of active cytokinins to their glucosides is a key mechanism for regulating hormone levels. For example, in tea plants, the metabolism of isopentenyladenine (iP) to iP7G and iP9G is a noted step in cytokinin homeostasis. mdpi.com

OrganismFindingReference
Arabidopsis thalianaiP9G is a significant and progressively accumulating component of the cytokinin pool in leaves and roots. mdpi.com
Tobacco (Nicotiana tabacum)N-glucosides, including iP9G, can become the dominant cytokinin form, especially with exogenous cytokinin application. nih.gov
Utricularia australisiP9G is the most abundant cytokinin metabolite found. oup.com
Tea Plant (Camellia sinensis)Metabolism of iP to iP9G is a recognized pathway in cytokinin regulation. mdpi.com

Crosstalk between this compound and Other Phytohormones

Plant hormonal networks are characterized by extensive crosstalk, where the action of one hormone influences the synthesis, signaling, or effect of another. The interaction between cytokinins and auxins is a cornerstone of plant development. In rice, the regulation of crown root formation involves a delicate balance between these two hormones, where the cytokinin-degrading enzyme OsCKX4 is a key integrator. researchgate.net The reduced levels of iP9G in mutants with altered root architecture underscore its place within this auxin-cytokinin regulatory loop. nih.govresearchgate.net

This compound in Environmental Stress Responses

Plants respond to environmental stresses, such as extreme temperatures, by modulating their hormonal balance. Studies on cold stress in Zanthoxylum bungeanum have identified N6-Isopentenyl-adenine-9-glucoside as one of the many hormones whose levels are altered in response to low temperatures. nih.gov This suggests that the regulation of iP9G levels is part of the plant's broader strategy to cope with cold stress.

In response to drought stress, cytokinin concentrations in the shoot are often observed to decrease. researchgate.net The less active form, iP9G, was found to be decreased in plants subjected to drought stress simulated by polyethylene (B3416737) glycol (PEG). researchgate.net This modulation of the cytokinin pool, including the glucosylated forms, is believed to be a mechanism to balance growth and stress responses. researchgate.net The ability of cytokinins to delay leaf senescence is also a crucial aspect of stress tolerance, as it helps maintain photosynthetic capacity under adverse conditions. techscience.comresearchgate.net Research has shown that both iP and iP9G can delay senescence, indicating a potential role for iP9G in maintaining plant health during environmental challenges. researchgate.netnih.govnih.gov

Stress TypePlant SpeciesObserved Change in iP9GReference
Low TemperatureZanthoxylum bungeanumLevels are altered in response to cold. nih.gov
Drought (PEG-induced)Not specifiedDecreased levels of iP9G. researchgate.net

Response to Abiotic Stresses (e.g., Salinity, Drought, Carbon Supply)

This compound (iP9G), a conjugated form of the cytokinin isopentenyladenine (iP), has traditionally been considered an inactive metabolite. However, emerging research indicates its involvement in plant responses to various abiotic stressors, primarily through its connection to senescence processes, which can be triggered by stress conditions like drought. researchgate.netresearchgate.net Increasing cytokinin levels within a plant can bolster its resilience to stress by suppressing leaf senescence, maintaining meristem activity, and modulating stress response pathways. researchgate.netresearchgate.net

Low-temperature stress is another abiotic factor where changes in cytokinin profiles, including iP9G, are observed. In studies on Zanthoxylum bungeanum, N6-Isopentenyl-adenine-9-glucoside was among the phytohormones measured to understand the differential cold tolerance between varieties, suggesting its participation in the hormonal response to cold. nih.gov Hormopriming, a technique to improve stress tolerance, with certain cytokinin derivatives has been shown to alter the endogenous hormonal content, including an increase in N-glucosides like iP9G under salinity stress, which correlates with the plant's phenotypic response. frontiersin.org The N9-glucosylation of cytokinins is a natural process in plants that can lead to the accumulation of these less active forms. frontiersin.org

Table 1: Research Findings on this compound (iP9G) in Response to Abiotic Stress

Stress Type Plant/System Studied Key Findings Related to iP9G Reference(s)
Drought General Plant Response Increasing cytokinin concentrations, including less active forms, can improve stress resistance by delaying drought-induced senescence. researchgate.netresearchgate.net
Drought Medicago sativa A less active form of cytokinin, N6-isopentenyl adenine-9-glucoside (iP9G), was observed to decrease in leaves under drought stress. researchgate.net
Low Temperature Zanthoxylum bungeanum N6-Isopentenyl-adenine-9-glucoside was identified as a component of the hormonal response to cold stress. nih.gov
Salinity Arabidopsis thaliana Hormopriming that induced stress tolerance led to an increase in the content of N-glucosides, including iP9G, under salinity conditions. frontiersin.org
Senescence (as a general stress response) Arabidopsis thaliana Exogenous iP9G delays senescence in detached leaves, associated with minor changes in the expression of cytokinin-related genes like ARR6. researchgate.netnih.govnih.gov

Implications in Biotic Interactions

The role of this compound extends to the complex hormonal interplay that governs interactions between plants and other organisms, including pathogens and mutualists. Cytokinin profiles, including the levels of iP9G, are often altered during these biotic interactions.

In the case of pathogenic interactions, such as rice infected with the blast fungus Magnaporthe oryzae, there is a significant change in the plant's cytokinin levels. apsnet.org Following infection, the levels of iP9G, along with its counterpart iP7G, were found to increase. apsnet.org This suggests that the conversion of the highly active isopentenyladenine (iP) into its glucosides is part of a homeostatic mechanism to regulate cytokinin activity during the defense response. apsnet.org The fungus itself is capable of producing cytokinins, adding another layer of complexity to the hormonal cross-talk during infection. apsnet.org

The balance of cytokinin metabolites is also critical in tripartite interactions, for example, involving a host plant, a parasitic plant, and arbuscular mycorrhizal fungi (AMF). In tobacco roots, N9-glucosides of isopentenyladenine are part of the complex cytokinin pool that is modulated by these interactions. mdpi.com It has been noted that N-glucosylation of isopentenyladenine may lead to its irreversible inactivation, which contrasts with the reversible glucosylation of other cytokinins like trans-zeatin (B1683218). mdpi.com In mycorrhizal roots, the levels of bioactive cytokinin bases increase, while the amount of N-glucosides, including iP9G, can remain unaffected, indicating a tightly regulated balance between active, storage, and inactivated forms during symbiosis. mdpi.com

Table 2: Research Findings on this compound (iP9G) in Biotic Interactions

Interaction Type Organisms Studied Key Findings Related to iP9G Reference(s)
Pathogenic Rice (Oryza sativa) and Magnaporthe oryzae iP9G levels increased approximately four-fold in leaf blades after blast infection, suggesting a homeostatic regulatory role. apsnet.org
Mutualistic (Endophyte) Arabidopsis thaliana and Piriformospora indica iP9G is a component of the cytokinin profile that is altered during this beneficial interaction, where fungal-produced cytokinins promote plant growth. apsnet.org
Mutualistic (Mycorrhiza) & Parasitic Tobacco (Nicotiana tabacum), AMF, and Broomrape N9-glucosides of isopentenyladenine are present in root tissues; their levels are part of a complex hormonal response to mycorrhizal colonization and parasite infestation. mdpi.com

Table of Mentioned Compounds

Compound Name Abbreviation
This compound iP9G
Isopentenyladenine iP
Isopentenyladenine 7-Glucoside iP7G
Isopentenyladenine-N-glucosides iPNGs
trans-zeatin tZ
Abscisic acid ABA

Occurrence, Distribution, and Comparative Analysis of Isopentenyladenine 9 Glucoside

Detection and Quantification of Isopentenyladenine 9-Glucoside Across Diverse Plant Species

Advanced analytical techniques, such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), have enabled the precise detection and quantification of various cytokinin metabolites, including iP9G. These methods have revealed that iP9G is a common, and at times abundant, cytokinin conjugate in a wide range of plants, from model organisms to agricultural crops and specialized species.

In the model plant Arabidopsis thaliana, isopentenyladenine-type cytokinins are one of the two most abundant classes. Within this class, the N-glucosides, including isopentenyladenine 7-glucoside (iP7G) and iP9G, are found in relatively high concentrations. Although iP9G is often less abundant than its iP7G isomer, it is frequently present at appreciable levels, sometimes in higher concentrations than the active base (iP) or its riboside (iPR). Studies on Arabidopsis leaves have quantified iP9G levels, showing a progressive accumulation during plant development.

Table 1: Concentration of this compound (iP9G) in Arabidopsis thaliana Leaves at Different Developmental Stages

Plant Age (Days After Sowing)iP9G Concentration (pmol·g⁻¹ FW)
28~2.5
35~4.0
42~5.0
49~6.0
Data derived from studies on cytokinin N-glucosides during Arabidopsis ontogenesis.

Metabolic studies in Arabidopsis seedlings have shown that, unlike trans-zeatin (B1683218) (tZ) N-glucosides, iP N-glucosides such as iP9G are not readily converted back to their active free-base form, suggesting they represent a more stable deactivation product in this species.

This compound and related cytokinin conjugates have been identified in numerous agricultural species, indicating a conserved role in crop plant physiology.

Banana (Musa spp.): In tissue-cultured and acclimatized 'Williams' bananas, cytokinin 9-glucosides are the most abundant deactivation products. Specifically, N(6)-Isopentenyladenine-9-glucoside is a noted metabolite, with these conjugated forms being predominantly located in the underground parts of the plant.

Oil Palm (Cocos nucifera L.): In the coconut palm, iP-type cytokinins are prevalent, and iP9G was found to be the most abundant of this type in most tissues analyzed, including the immature inflorescence, shoot apical meristem, and spear leaf.

Rice (Oryza sativa): While direct quantification of iP9G is not extensively documented in all studies, the metabolic machinery for its formation is present. Tracer experiments in rice have shown that other cytokinin types, such as trans-zeatin riboside (tZR), are converted into their N9-glucoside forms. This confirms the activity of the N9-glucosylation pathway in rice, suggesting that iP9G is also likely formed as part of the plant's cytokinin homeostasis.

Grape (Vitis vinifera L.): Studies on grape berries have revealed a significant, ripening-related increase in the concentration of isopentenyladenine (iP). This accumulation of the active form implies a dynamic regulation of cytokinin metabolism, which includes conjugation pathways like N-glucosylation. The analysis of genes related to cytokinin metabolism in grapes further supports the presence of these regulatory mechanisms.

Kiwifruit (Actinidia spp.): Research into cytokinin profiles during kiwifruit development has identified isopentenyl adenine (B156593) (iP) as a significant cytokinin, although it is less abundant than trans-zeatin. While these studies confirm the presence of the precursor, detailed quantification of the iP9G conjugate specifically was not the focus.

Table 2: Detection Status of this compound (iP9G) in Selected Agricultural Crops

CropScientific NameiP9G Detection Status
BananaMusa spp.Detected; abundant in underground parts
Coconut PalmCocos nuciferaDetected; most abundant iP-type in many tissues
RiceOryza sativaN9-glucosylation pathway confirmed active
GrapeVitis viniferaPrecursor (iP) increases during ripening
KiwifruitActinidia spp.Precursor (iP) detected
CacaoTheobroma cacaoData not available in cited literature

Analysis of cytokinin profiles in specialized plants reveals unique metabolic strategies. In the aquatic carnivorous plant Utricularia australis, which displays rapid apical growth, a detailed study of cytokinin metabolites found that N(9)-glucoside forms were present. Among these, isopentenyladenine-9-glucoside (iP9G) was identified as being the most abundant, highlighting its importance in the cytokinin profile of this species. In contrast, N9-glucosides were not detected in significant amounts in a related carnivorous plant, Aldrovanda vesiculosa, suggesting species-specific differences in cytokinin metabolism.

Tissue-Specific and Organ-Specific Localization of this compound

The concentration of iP9G is not uniform throughout the plant; rather, it exhibits significant variation between different organs and tissues, reflecting localized roles in growth, development, and metabolic regulation.

Research across multiple species demonstrates a clear differential distribution of iP9G.

Roots vs. Shoots: There is a distinct partitioning of iP9G between root and shoot systems. In banana plants, cytokinin 9-glucosides are predominantly found in the underground parts. Similarly, studies in maize have shown that the content of N-glucosides, including iP9G, increases in roots as they age.

Reproductive Tissues: Reproductive and meristematic tissues often show high levels of cytokinin metabolism. In the coconut palm, the 9-glucoside of iP was the most abundant iP-type cytokinin in the immature inflorescence and the embryo. High concentrations were also noted in the shoot apical meristem and spear leaves.

The levels of iP9G change dynamically throughout the plant's life cycle, indicating its involvement in developmental processes and senescence.

Arabidopsis Ontogenesis: A progressive accumulation of cytokinin N-glucosides has been recorded in the leaves of Arabidopsis thaliana as the plant ages. The concentration of iP9G, along with other N-glucosides, increases from the stage of a non-flowering rosette to a plant with maturing siliques.

Crop Development and Ripening: Developmental changes are also evident in crop species. In tobacco, the levels of N-glucosides, primarily iP9G, are higher in mature leaves compared to younger ones. In maize, the content of iP9G shows an increasing trend in 3-month-old roots compared to 7-day-old roots. Furthermore, the significant increase of the precursor isopentenyladenine during the ripening of grape berries points to a dynamic, development-dependent regulation of this class of cytokinins in fruit.

Advanced Methodologies for Research on Isopentenyladenine 9 Glucoside

Extraction and Purification Protocols for Isopentenyladenine 9-Glucoside Analysis

The accurate analysis of iP9G begins with its efficient extraction from plant tissues and subsequent purification to remove interfering substances. Given the low concentrations of cytokinins in plants, these steps are critical for reliable quantification.

A common approach involves homogenizing frozen plant material in a cold extraction solvent, such as a modified Bieleski's solution (methanol/chloroform/water) or acidic methanol, to halt enzymatic activity and effectively solubilize the cytokinins. researchgate.net Following extraction, a purification step is essential to concentrate the analytes and remove matrix components that can interfere with subsequent analysis.

Solid-phase extraction (SPE) is a widely used technique for purifying cytokinins, including iP9G. researchgate.net A multi-step SPE protocol often employs different types of cartridges to isolate various classes of phytohormones. For instance, a C18 reverse-phase cartridge can be used to bind cytokinins and other hydrophobic molecules, while ion-exchange cartridges, such as Oasis MCX (a mixed-mode cation exchange sorbent), can further separate cytokinin bases, ribosides, and glucosides from nucleotides and other compounds. researchgate.net This multi-cartridge approach ensures a cleaner sample, which is crucial for the sensitivity and accuracy of mass spectrometry-based detection methods.

State-of-the-Art Quantification Techniques

Modern analytical chemistry provides highly sensitive and specific methods for the precise quantification of iP9G, even at the trace levels found in plant tissues.

Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a premier technique for high-throughput phytohormone analysis. upc.edu This method offers significant advantages in speed, resolution, and sensitivity over traditional HPLC. The use of smaller particle-size columns in UPLC allows for faster separations without sacrificing chromatographic efficiency.

When coupled with a triple quadrupole mass spectrometer, UPLC-MS/MS operates in Multiple Reaction Monitoring (MRM) mode, providing exceptional selectivity and sensitivity. mdpi.com In this mode, the first quadrupole selects the precursor ion (the protonated molecule of iP9G, [M+H]⁺), which is then fragmented in the collision cell. The third quadrupole selects a specific product ion, creating a highly specific transition that is characteristic of the target analyte. This process minimizes background noise and allows for reliable quantification in complex samples. upc.edumdpi.com

ParameterTypical Value/ConditionSource
Chromatography System Waters ACQUITY UPLC or similar upc.edu
Column Reversed-phase C18 (e.g., HSS T3, BEH) upc.edu
Ionization Mode Positive Electrospray Ionization (ESI+) mdpi.com
MS Analyzer Triple Quadrupole (QQQ) mdpi.com
Detection Mode Multiple Reaction Monitoring (MRM) mdpi.com

The coupling of HPLC with high-resolution accurate mass (HRAM) detectors, such as Orbitrap or Time-of-Flight (TOF) mass spectrometers, represents another powerful approach for cytokinin analysis. acs.orgresearchgate.net Unlike triple quadrupole instruments that monitor specific mass transitions, HRAM instruments can acquire full-scan mass spectra with very high mass accuracy and resolution. acs.org

This capability provides greater confidence in compound identification by determining the elemental composition from the accurate mass measurement. A technique known as Parallel Reaction Monitoring (PRM) on instruments like the QExactive Orbitrap offers an alternative to MRM. acs.org PRM combines precursor ion selection in the quadrupole with HRAM detection of all product ions in the Orbitrap, yielding a complete, high-resolution product ion spectrum that confirms the analyte's identity with very high specificity. acs.orgresearchgate.net This method improves upon the specificity of traditional MRM while maintaining comparable sensitivity. acs.org

Isotope dilution analysis is the gold standard for the absolute quantification of chemical substances, including cytokinins. wikipedia.orgicpms.cz This method involves adding a known amount of a stable isotope-labeled internal standard (e.g., ¹⁵N- or ²H-labeled iP9G) to the sample at the very beginning of the extraction process. researchgate.net

Because the labeled internal standard is chemically identical to the endogenous analyte, it behaves the same way during extraction, purification, and ionization, effectively correcting for any sample loss or matrix-induced signal suppression. wikipedia.orgicpms.cz Quantification is based on the measured ratio of the signal from the endogenous analyte to that of the labeled internal standard. wikipedia.org This approach provides the most accurate and precise measurement of the absolute concentration of iP9G in the original tissue sample.

Molecular Biology Approaches in Elucidating this compound Function

Understanding the biological role of iP9G requires moving beyond quantification to investigate its effects on cellular processes, particularly gene expression.

Molecular biology techniques are instrumental in deciphering the functional roles of cytokinins. RNA sequencing (RNA-Seq) and quantitative Reverse Transcription PCR (qRT-PCR) are two key methods used to study how iP9G influences gene expression. nih.govnih.gov

RNA-Seq provides a comprehensive, unbiased view of the entire transcriptome of a plant tissue in response to a specific treatment. nih.govnih.gov In studies on iP9G, researchers have performed RNA-Seq on detached cotyledons treated with the compound to identify differentially expressed genes compared to a control. nih.gov Such transcriptomic analyses have revealed that iP9G has a limited but specific effect on gene expression, notably upregulating certain cytokinin-related genes. researchgate.netnih.gov One key finding is the upregulation of ARR6, a type-A Arabidopsis Response Regulator, which is a primary cytokinin response gene. nih.govnih.gov This suggests that iP9G, once thought to be inactive, may function as an active cytokinin, at least in the context of senescence. nih.gov

qRT-PCR is used to validate the results from RNA-Seq and to quantify the expression of specific target genes with high precision. researchgate.netmdpi.comresearchgate.net By designing primers for genes identified through RNA-Seq, such as ARR6, researchers can confirm their differential expression in response to iP9G treatment. nih.gov This two-pronged approach of using RNA-Seq for discovery followed by qRT-PCR for validation provides robust evidence for the molecular function of iP9G. mdpi.com

Table of Genes with Altered Expression in Response to this compound

GeneFunctionOrganismMethod of AnalysisObserved EffectSource
ARR6 Type-A Response Regulator (Primary cytokinin response)Arabidopsis thalianaRNA-SeqUpregulated nih.govnih.gov
Photosynthetic Genes Involved in photosynthesis and chloroplast maintenanceArabidopsis thalianaRNA-Seq (iP treatment)Upregulated nih.gov
Catabolic Genes Involved in cellular breakdown during senescenceArabidopsis thalianaRNA-Seq (iP treatment)Downregulated nih.gov

Mutagenesis and Genetic Engineering for Functional Studies

The functional analysis of this compound (iP9G) and other cytokinin N-glucosides has been significantly advanced through mutagenesis and genetic engineering techniques. These approaches allow researchers to manipulate the endogenous levels of these compounds in plants, thereby revealing their physiological roles.

A primary strategy involves modifying the expression of genes encoding UDP-glucosyltransferases (UGTs), the enzymes responsible for attaching a glucose molecule to cytokinin bases. In the model plant Arabidopsis thaliana, the UGT76C1 and UGT76C2 enzymes have been identified as key players in the N-glucosylation of cytokinins. frontiersin.org

Studies utilizing Arabidopsis ugt76c2 mutant plants have demonstrated a substantial reduction in the content of various cytokinin N-glucosides, including iP9G. frontiersin.org Conversely, the overexpression of the UGT76C2 gene leads to an increased accumulation of these compounds. frontiersin.org By comparing these genetically modified lines with wild-type plants, researchers can infer the function of N-glucosylation. For instance, alterations in developmental processes or stress responses in these mutants can be linked to the changed capacity to form iP9G and its counterparts.

Another genetic approach is the manipulation of genes that could potentially reverse the glucosylation process. While cytokinin N-glucosides have long been considered biologically inactive and irreversibly formed storage forms, recent research explores the possibility of their reconversion to active forms. frontiersin.orgnih.gov Genetic screening for mutants that show altered responses to exogenously applied iP9G could identify genes encoding β-glucosidases capable of cleaving the glucose moiety.

Furthermore, conditional overexpression of LONELY GUY (LOG) genes, which encode cytokinin-activating enzymes that convert cytokinin riboside 5′-phosphates to active cytokinin bases, indirectly affects the pool of substrates available for glucosylation. Overexpression of AtLOGs in transgenic Arabidopsis was found to increase the levels of isopentenyladenine (iP) and its glucosides. nih.govresearchgate.net This suggests a direct conversion of the newly released active iP into its N-glucoside forms for homeostasis. researchgate.net The creation of multiple mutants for AtLOG genes has also been instrumental in demonstrating the importance of the direct cytokinin activation pathway, which in turn influences the metabolic flux towards glucosides like iP9G. nih.gov

Modern gene-editing technologies, such as CRISPR/Cas9, offer precise tools for targeted mutagenesis of genes involved in iP9G metabolism. mdpi.com This allows for the creation of clean loss-of-function alleles in specific genes of interest, avoiding the potential for off-target effects sometimes associated with other mutagenesis methods. mdpi.com This precision is crucial for dissecting the specific roles of individual UGTs or putative glucosidases in regulating iP9G levels and its associated physiological effects.

Bioassays for Assessing this compound Activity

Bioassays are fundamental tools for measuring the biological activity of plant hormones and their metabolites, including this compound. doraagri.com A variety of classical and modern assays have been employed to determine the physiological effects of iP9G, often comparing its activity to its highly active free-base form, isopentenyladenine (iP). For many years, N-glucosides were considered inactive, but recent studies have revealed that iP9G exhibits activity in specific contexts, particularly in senescence. nih.govresearchgate.netnih.gov

The most common bioassays used to evaluate cytokinin activity include:

Leaf Senescence Assay: This assay measures the ability of a compound to delay the degradation of chlorophyll (B73375) in detached leaves kept in darkness. doraagri.com

Root Growth Inhibition Assay: Active cytokinins typically inhibit primary root elongation in seedlings. researchgate.netnih.gov

Shoot Regeneration Assay: Cytokinins, in combination with auxins, promote the formation of shoots from callus tissue. researchgate.netnih.gov

Reporter Gene Assays: These assays use transgenic lines containing a reporter gene (like GUS or VENUS) fused to a cytokinin-responsive promoter (such as ARR5 or TCSv2). nih.govoup.com

Research has shown that while iP9G has little to no activity in assays for root growth inhibition and shoot regeneration, it is capable of delaying leaf senescence. researchgate.netnih.govnih.gov In detached cotyledon senescence assays using Arabidopsis, exogenous application of iP9G significantly delayed chlorophyll degradation, although sometimes to a lesser extent than iP. researchgate.netresearchgate.net

The table below summarizes findings from various bioassays assessing the activity of this compound.

BioassayTest OrganismCompound TestedObserved EffectConclusion on ActivityReference
Leaf Senescence (Chlorophyll Retention)Arabidopsis thaliana (detached cotyledons)This compound (iP9G)Significantly delayed chlorophyll degradation compared to control.Active nih.govresearchgate.net
Root Growth InhibitionArabidopsis thaliana (seedlings)This compound (iP9G)No significant inhibition of primary root growth compared to control.Inactive researchgate.net
Shoot RegenerationArabidopsis thaliana (hypocotyl explants)This compound (iP9G)Did not promote shoot regeneration from callus.Inactive researchgate.netnih.gov
Gene Expression (Transcriptome Analysis)Arabidopsis thaliana (senescing cotyledons)This compound (iP9G)Minorly altered expression of a few cytokinin-related genes (e.g., ARR6).Weakly Active / Specifically Active nih.govnih.gov
Cytokinin Signaling Reporter (TCSv2::3XVENUS)Arabidopsis thalianaCytokinin N-glucosidesActivated the cytokinin signaling pathway.Active nih.gov

Future Directions and Emerging Research Avenues for Isopentenyladenine 9 Glucoside

Comprehensive Elucidation of All Enzymes and Genes Involved in Isopentenyladenine 9-Glucoside Metabolism

While significant strides have been made in identifying some of the key enzymes in iP9G metabolism, a complete and comprehensive picture is yet to be established. Future research will need to focus on identifying all the genetic and enzymatic players involved in the lifecycle of iP9G, from its synthesis to its degradation and potential reactivation.

In the model plant Arabidopsis thaliana, the UDP-glucosyltransferases UGT76C1 and UGT76C2 have been identified as the primary enzymes responsible for the N-glucosylation of cytokinins, including the formation of iP9G from iP. nih.gov However, the existence and identity of homologous genes in other plant species, particularly in diverse and economically important crops, remain largely unexplored. A crucial future direction will be the identification and characterization of these UGTs across a wide range of plant taxa.

Furthermore, the catabolism of iP9G is not fully understood. While some cytokinin oxidase/dehydrogenase (CKX) enzymes have been shown to degrade iP9G, it is not clear if this is the primary route of its removal. oup.com The potential for deglucosylation, which would convert iP9G back to its active iP form, is a critical area of investigation. To date, no specific enzyme with this activity for iP9G has been identified in plants. nih.gov Identifying such a β-glucosidase would fundamentally change our understanding of iP9G's role, shifting it from a permanently inactivated molecule to a potential storage form of active cytokinin.

Finally, the transport of iP9G within the plant is a significant knowledge gap. The discovery of specific transporters for iP9G in cellular membranes would provide crucial insights into its movement and localization, and by extension, its potential sites of action. frontiersin.org

Table 1: Key Research Questions in this compound Metabolism

Research Question Potential Impact
What are the homologous UGT genes for iP9G synthesis in diverse plant species? Understanding the conservation and diversification of cytokinin regulation.
Do specific β-glucosidases for iP9G deglucosylation exist in plants? Revealing if iP9G can act as a reversible storage form of active cytokinin.
What is the full range of CKX enzymes that can catabolize iP9G? Clarifying the pathways for the irreversible removal of iP9G.

Definitive Characterization of Mechanisms Governing this compound Bioactivity

Recent studies have shown that exogenously applied iP9G can delay leaf senescence in Arabidopsis, suggesting it possesses biological activity. nih.govresearchgate.netnih.gov However, the precise mechanism of this bioactivity remains to be definitively characterized. Several non-mutually exclusive possibilities require thorough investigation.

One hypothesis is that iP9G has intrinsic activity, binding to as-yet-unidentified receptors or interacting with components of the cytokinin signaling pathway in a novel way. The established cytokinin receptors have not been shown to bind N-glucosides, suggesting that if iP9G acts directly, it may do so through a different perception mechanism. nih.gov

Alternatively, the observed bioactivity of iP9G could be due to its conversion to other active cytokinin forms, such as iP. This would necessitate the existence of the aforementioned deglucosylation enzymes. Future research should employ sophisticated metabolic labeling studies to trace the fate of iP9G within plant tissues and definitively determine if it is converted to other compounds.

Transcriptomic and proteomic analyses have provided initial clues, showing that iP9G treatment leads to minor but significant changes in the expression of cytokinin-related genes, such as the type-A response regulator ARR6. nih.gov Expanding these "omics" studies to include a wider range of tissues, developmental stages, and plant species will be crucial in dissecting the molecular pathways affected by iP9G.

Unraveling the Full Physiological Spectrum of this compound's Functions in Planta

The current understanding of iP9G's physiological role is largely limited to its involvement in delaying leaf senescence. nih.govnih.gov However, given the diverse functions of its precursor, iP, it is plausible that iP9G has a broader spectrum of activities in plant growth, development, and stress responses.

Future research should systematically investigate the effects of altered iP9G levels on a wide array of physiological processes. This can be achieved through the generation and characterization of transgenic plants with modified expression of the genes involved in iP9G metabolism. For instance, overexpressing iP9G-specific UGTs or knocking out potential deglucosylating enzymes could reveal its role in processes such as root and shoot architecture, flowering time, and fruit and seed development.

Furthermore, the potential involvement of iP9G in mediating responses to both biotic and abiotic stresses is a compelling area for future exploration. Cytokinins are known to play a role in plant-pathogen interactions and in the response to environmental challenges such as drought, salinity, and temperature stress. nih.govfrontiersin.org Investigating whether iP9G levels change in response to these stresses and whether modulating its concentration can enhance stress tolerance will be of significant interest for agricultural applications.

Table 2: Potential Physiological Roles of this compound for Future Investigation

Physiological Process Research Approach
Root and Shoot Development Analysis of transgenic lines with altered iP9G metabolism.
Flowering Time and Reproductive Development Characterization of floral transition and reproductive success in transgenic plants.
Fruit and Seed Development Quantification of iP9G levels in reproductive tissues and analysis of yield parameters in modified plants.
Abiotic Stress Responses (Drought, Salinity, etc.) Measurement of iP9G levels under stress conditions and evaluation of stress tolerance in transgenic lines.

Comparative Functional Genomics of this compound Across Diverse Plant Taxa

The majority of research on iP9G has been conducted in the model dicotyledonous plant Arabidopsis thaliana. To gain a broader understanding of its significance in the plant kingdom, comparative functional genomics studies across diverse plant taxa are essential.

The distribution and abundance of cytokinin N-glucosides are known to vary significantly between different plant lineages, with vascular plants generally having higher levels than non-vascular plants. nih.gov Future research should extend the detailed profiling of iP9G to a wide range of species, including important crops from both monocot and dicot lineages. This will reveal evolutionary trends in the accumulation and potential importance of this cytokinin conjugate.

Phylogenetic analysis of the UGT gene family, particularly the UGT76 clade, across different plant genomes will provide insights into the evolution of cytokinin N-glucosylation. nih.gov This can be coupled with functional characterization of UGT homologs from various species to determine if their substrate specificity for iP has been conserved or has diverged over evolutionary time.

Furthermore, comparing the physiological effects of iP9G in different plant species will be crucial. For example, while iP9G delays senescence in Arabidopsis, its effects in monocots like rice or maize are yet to be thoroughly investigated. Such studies will reveal whether the functions of iP9G are conserved or if they have been adapted to the specific developmental and physiological contexts of different plant groups.

Development of Novel Tools and Technologies for this compound Research

Advancements in our understanding of iP9G will be greatly facilitated by the development and application of novel research tools and technologies. While current methods for cytokinin analysis are highly sensitive, there is a need for tools that can provide more dynamic and spatially resolved information.

The development of biosensors for iP9G would be a significant breakthrough. researchgate.net Genetically encoded biosensors, for instance, could allow for the real-time visualization of iP9G dynamics in living cells and tissues, providing unprecedented insights into its production, transport, and signaling.

Advanced mass spectrometry imaging (MSI) techniques offer another exciting frontier. researchgate.netnih.govmdpi.com High-resolution MSI could be used to map the precise localization of iP9G within different tissues and even single cells, helping to correlate its presence with specific developmental or physiological states.

Moreover, the generation of high-affinity antibodies specific to iP9G would enable the development of sensitive immunoassays and immunolocalization techniques. These tools would complement mass spectrometry-based methods and provide alternative approaches for quantifying and localizing this compound.

Finally, the application of genome editing technologies, such as CRISPR/Cas9, will be invaluable for the precise manipulation of genes involved in iP9G metabolism. This will allow for the creation of clean genetic modifications in a wide range of plant species, facilitating the functional characterization of the genes and the elucidation of the physiological roles of iP9G.

Table 3: Chemical Compounds Mentioned

Compound Name Abbreviation
Isopentenyladenine iP
This compound iP9G
Isopentenyladenine 7-Glucoside iP7G
Cytokinin oxidase/dehydrogenase CKX
UDP-glucosyltransferase UGT

Q & A

Q. What methodologies are recommended for quantifying iP9G in plant tissues, and how do they address matrix interference?

iP9G quantification typically employs High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection at 254 nm, as validated for cytokinin analysis in plant and tissue samples . To mitigate matrix interference, researchers should use immunoaffinity chromatography for pre-purification, as demonstrated in potato tuber sprout studies . For enhanced specificity, coupling HPLC with tandem mass spectrometry (LC-MS/MS) is advised, particularly when distinguishing iP9G from isomers like iP7G or tZ9G, which co-elute in standard HPLC .

Q. How does iP9G function within cytokinin metabolic pathways, and what experimental approaches validate its role?

iP9G is a transiently inactive cytokinin storage form, regulated by glucosylation/deglucosylation. Its biological role is inferred from gene expression correlations (e.g., CKX5 upregulation under iP9G accumulation ) and isotopic tracer studies tracking conversion to active cytokinins like iP. Researchers should combine enzyme activity assays (e.g., glucosidase activity in vitro) with transcriptional profiling (e.g., qPCR of IPT and CKX genes) to map metabolic flux .

Advanced Research Questions

Q. How can contradictory data on iP9G accumulation under stress conditions be resolved?

In Arabidopsis, F-244 treatment increased iP9G by 48% while reducing active cytokinins (e.g., iP by 22%) , whereas in rice, STENOFOLIA overexpression elevated iP9G alongside active cytokinins . To reconcile such contradictions:

  • Perform tissue-specific cytokinin profiling , as iP9G dynamics vary between roots (stress-responsive) and shoots (development-driven) .
  • Analyze compartmentalization (vacuolar vs. cytoplasmic pools) using subcellular fractionation .
  • Use mutant lines (e.g., CKX knockouts) to isolate degradation pathways .

Q. What experimental designs optimize iP9G detection in heterogeneous tissue cultures?

In vitro cultures exhibit iP9G predominance (e.g., 9-glucosides in Normania cultures ), but detection is confounded by rapid degradation. Best practices include:

  • Flash-freezing tissues in liquid nitrogen to arrest enzymatic activity.
  • Adding stable isotope-labeled internal standards (e.g., deuterated iP9G) during extraction to correct for recovery losses .
  • Validating protocols with spike-and-recovery experiments across tissue types (e.g., callus vs. polyembryoids) .

Q. How can iP9G’s crosstalk with auxin and ethylene signaling be systematically studied?

iP9G inversely correlates with auxin (IAA) in Arabidopsis roots under F-244 treatment . To dissect crosstalk:

  • Use hormone biosynthesis inhibitors (e.g., AVG for ethylene) in combination with iP9G exogenous application.
  • Employ transcriptome co-expression networks to identify shared regulatory nodes (e.g., ARR genes linking cytokinin and auxin ).
  • Apply synchrotron-based imaging to map spatial hormone distribution in root meristems.

Methodological Challenges and Solutions

Q. What strategies distinguish iP9G from structurally similar N-glucosides in mass spectrometry?

  • Use derivatization techniques (e.g., permethylation) to enhance ionization efficiency and fragmentation patterns .
  • Optimize chromatographic separation with hydrophilic interaction liquid chromatography (HILIC) to resolve iP9G from cis-zeatin glucosides .
  • Validate findings with synthetic standards and orthogonal methods (e.g., enzymatic hydrolysis followed by immunoassays) .

Q. How should researchers address low iP9G recovery rates in high-polyphenol tissues?

  • Incorporate polyvinylpolypyrrolidone (PVPP) during extraction to bind polyphenols .
  • Use solid-phase extraction (SPE) with mixed-mode cartridges (e.g., C18/SCX) to improve selectivity .
  • Quantify recovery efficiency via internal standard calibration curves adjusted for tissue-specific matrix effects .

Data Interpretation and Reporting

Q. What statistical frameworks are appropriate for analyzing iP9G time-course data?

For dynamic profiles (e.g., iP9G accumulation during kiwifruit ripening ):

  • Apply nonlinear regression models (e.g., sigmoidal curves) to phase-specific trends.
  • Use principal component analysis (PCA) to integrate iP9G data with related metabolites (e.g., zeatin glucosides) .
  • Report effect sizes with confidence intervals to contextualize biological significance beyond p-values .

Q. How can conflicting gene expression and metabolite data for iP9G be reconciled?

Example: CKX5 upregulation correlates with iP9G accumulation in Arabidopsis , but CKX enzymes typically degrade cytokinins. Potential resolutions:

  • Assess post-translational modification of CKX5 via western blotting.
  • Test substrate specificity of CKX5 using recombinant protein assays .
  • Explore non-enzymatic roles of CKX5 in cytokinin compartmentalization.

Ethical and Reproducibility Considerations

Q. What metadata standards ensure reproducibility in iP9G research?

  • Follow MIAMET guidelines for metabolite reporting, including extraction solvents, column specifications (HPLC/MS), and internal standards .
  • Archive raw data (e.g., .RAW MS files) and processing scripts in public repositories (e.g., MetaboLights).
  • Disclose batch effects (e.g., seasonal variations in plant growth conditions) in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.